5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17524404
InChI: InChI=1S/C11H21N3/c1-4-9-6-10(5-2)14-7-8(3)12-11(14)13-9/h8-10H,4-7H2,1-3H3,(H,12,13)
SMILES:
Molecular Formula: C11H21N3
Molecular Weight: 195.30 g/mol

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine

CAS No.:

Cat. No.: VC17524404

Molecular Formula: C11H21N3

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine -

Specification

Molecular Formula C11H21N3
Molecular Weight 195.30 g/mol
IUPAC Name 5,7-diethyl-2-methyl-1,2,3,5,6,7-hexahydroimidazo[1,2-a]pyrimidine
Standard InChI InChI=1S/C11H21N3/c1-4-9-6-10(5-2)14-7-8(3)12-11(14)13-9/h8-10H,4-7H2,1-3H3,(H,12,13)
Standard InChI Key ZTPDCDLFKUDHFZ-UHFFFAOYSA-N
Canonical SMILES CCC1CC(N2CC(NC2=N1)C)CC

Introduction

5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a complex organic compound belonging to the class of imidazopyrimidines. It features a fused bicyclic structure that combines imidazole and pyrimidine rings, making it a subject of interest in medicinal chemistry due to its potential biological activities. The compound's unique structure contributes to its classification as a heterocyclic compound, characterized by the presence of atoms other than carbon within the ring structure.

Synthesis Methods

The synthesis of 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves the cyclization of appropriate precursors such as ethyl 2-amino-4-methylpyrimidine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The use of catalysts and specific reagents is crucial to achieve the desired outcomes without decomposing the sensitive heterocyclic structure.

Biological Activities and Applications

Derivatives of imidazo[1,2-a]pyrimidines, including 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine, exhibit varying degrees of potency against targets such as cyclooxygenase enzymes (COX), which are crucial in inflammatory responses. This compound is primarily explored for its potential applications in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer drugs.

Comparison with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Imidazo[1,2-a]pyrimidineParent compound without diethyl substitutionsBase structure for many derivatives
5-Methylimidazo[1,2-a]pyrimidineMethyl group at position 5Different substitution pattern affecting reactivity
5,7-Diethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidineEthyl groups at positions 5 and 7Enhanced lipophilicity compared to analogs
5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidineEthyl groups at positions 5 and 7; methyl group at position 2Additional methyl substitution potentially affecting biological activity

Research Findings

Research on 5,7-Diethyl-2-methyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine focuses on its interaction with biological targets such as enzymes and receptors. These interactions are crucial for understanding its therapeutic potential and optimizing its efficacy in drug development. The compound's unique structure allows it to act as a building block for more complex molecules, enhancing its potential applications across several fields.

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